molecular formula C8H10F2N2 B12127991 1-(2,4-Difluorophenyl)ethane-1,2-diamine

1-(2,4-Difluorophenyl)ethane-1,2-diamine

Katalognummer: B12127991
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: LBFMQXYRZXBIPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₈H₁₀F₂N₂ It is characterized by the presence of two fluorine atoms on the phenyl ring and an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Modified diamines.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(2,4-Difluorophenyl)ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

    1-(2,4-Dimethylphenyl)ethane-1,2-diamine: Similar structure but with methyl groups instead of fluorine atoms.

    1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Chlorine atoms replace the fluorine atoms.

    1-(2,4-Difluorophenyl)ethane-1,2-diol: Similar backbone but with hydroxyl groups instead of amine groups.

Uniqueness: 1-(2,4-Difluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms often enhance the compound’s stability and binding interactions, making it a valuable molecule in various research and industrial applications.

Eigenschaften

Molekularformel

C8H10F2N2

Molekulargewicht

172.18 g/mol

IUPAC-Name

1-(2,4-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI-Schlüssel

LBFMQXYRZXBIPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.